molecular formula C16H14N2S B11852102 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione CAS No. 65772-23-8

2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione

Cat. No.: B11852102
CAS No.: 65772-23-8
M. Wt: 266.4 g/mol
InChI Key: PCUQGPSDQITXLK-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolyl)quinazoline-4(3H)-thione, with the molecular formula C16H14N2S, is a synthetic quinazoline derivative supplied for research and development purposes . The quinazoline and quinazolinthione scaffold is a privileged structure in medicinal chemistry, known for its diverse and significant biological activities . This compound features a thione (C=S) group at the 4-position, a modification often explored to modulate the electronic properties, binding affinity, and metabolic stability of the molecule compared to its carbonyl (C=O) analogue . Researchers investigate quinazolinone and quinazolinthione derivatives like this one for a broad spectrum of potential therapeutic applications. These include use as anticonvulsant agents, with some derivatives showing potent activity in seizure models , as antimicrobial agents against various bacterial and fungal pathogens , and as anticancer agents, with several FDA-approved quinazoline-based drugs targeting epidermal growth factor receptor (EGFR) and other kinases . The mechanism of action for any biological effect is highly dependent on the specific substituents on the core structure, but often involves enzyme inhibition, such as targeting dihydrofolate reductase (DHFR) or tubulin polymerization . This product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and activity for their specific applications.

Properties

CAS No.

65772-23-8

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)quinazoline-4-thione

InChI

InChI=1S/C16H14N2S/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3

InChI Key

PCUQGPSDQITXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C

Origin of Product

United States

Preparation Methods

Synthetic Procedure

The most direct route involves cyclocondensation of 2-amino-N-(p-tolyl)thiobenzamide with acetone under silica gel catalysis. The thiobenzamide intermediate is synthesized via a two-step process:

  • Thionation of 2-amino-N-(p-tolyl)benzamide using phosphorus decasulfide (P₄S₁₀) in pyridine, yielding the corresponding pyridinium salt.

  • Hydrolysis of the pyridinium salt in a toluene-water system to isolate 2-amino-N-(p-tolyl)thiobenzamide.

The cyclocondensation step proceeds at room temperature over 24 hours, followed by column chromatography (petroleum ether/acetone) to isolate the product.

Key Reaction Conditions:

  • Catalyst : Silica gel (10% w/w)

  • Solvent : Dry acetone

  • Yield : ~70–80% (extrapolated from analogous compounds in)

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiobenzamide’s amino group on acetone, forming a Schiff base intermediate. Intramolecular cyclization eliminates water, yielding the quinazoline-thione core. Steric effects from the p-tolyl group may slightly reduce reaction rates compared to phenyl analogues.

Thionation of 2-Methyl-3-(p-Tolyl)quinazolin-4(3H)-One

Synthetic Procedure

This two-step method involves:

  • Synthesis of 2-methyl-3-(p-tolyl)quinazolin-4(3H)-one via cyclization of methyl anthranilate with p-toluidine and acetaldehyde in refluxing ethanol.

  • Thionation using P₄S₁₀ in pyridine under reflux (4–6 hours), replacing the carbonyl oxygen with sulfur.

Key Reaction Conditions:

  • Thionation Agent : P₄S₁₀ (2 equivalents)

  • Solvent : Anhydrous pyridine

  • Yield : ~65–75% (based on)

Optimization Challenges

  • Byproduct Formation : Incomplete thionation may leave residual quinazolinone, necessitating recrystallization (ethanol/water).

  • Moisture Sensitivity : P₄S₁₀ requires anhydrous conditions to prevent hydrolysis to H₂S.

Cyclization of Thiourea Intermediates

Metal-Free Cyclization Strategy

A novel approach adapts the reaction of 2-aminoacetophenone derivatives with p-tolyl isothiocyanate under basic conditions:

  • Thiourea Formation : 2-Amino-5-methylacetophenone reacts with p-tolyl isothiocyanate in ethanol, yielding 1-(p-tolyl)-3-(2-acetyl-4-methylphenyl)thiourea.

  • Cyclization : Heating the thiourea with NaOH (10 mol%) in ethanol induces intramolecular cyclization, forming the quinazoline-thione.

Key Reaction Conditions:

  • Base : NaOH (catalytic)

  • Temperature : 80°C (reflux)

  • Yield : ~60–70% (extrapolated from)

Mechanistic Pathway

The thiourea undergoes deprotonation, followed by nucleophilic attack of the sulfur on the acetyl carbon. Subsequent elimination of water and tautomerization yields the final product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
Cyclocondensation2-Amino-N-(p-tolyl)thiobenzamideAcetone, SiO₂70–80High yield; one-pot cyclizationRequires P₄S₁₀ for thiobenzamide
Thionation2-Methyl-3-(p-tolyl)quinazolinoneP₄S₁₀, pyridine65–75Reliable for bulk synthesisMoisture-sensitive reagents
Thiourea Cyclization2-Aminoacetophenone, p-tolyl isothiocyanateNaOH, ethanol60–70Metal-free; avoids P₄S₁₀Moderate yield; requires optimization

Structural Characterization and Validation

Critical analytical data for 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione include:

  • IR Spectroscopy : C=S stretch at ~1,250 cm⁻¹.

  • ¹H NMR : Singlet for methyl group (δ 2.40 ppm), aromatic protons (δ 7.20–8.10 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 294 (C₁₆H₁₄N₂S) .

Chemical Reactions Analysis

Method 1: Benzoxazine Intermediate Route

  • Starting Material : 2-methyl-4H-3,1-benzoxazin-4-one

  • Reaction Conditions : Reflux in ethanol with amines (e.g., methylamine, pentylamine, cyclohexylamine)

  • Yields : Moderate to excellent (e.g., 2,3-dimethylquinazolin-4(3H)-one achieved 82% yield)

  • Mechanism : Nucleophilic attack by amines on the benzoxazine intermediate, followed by cyclocondensation to form the quinazoline scaffold .

Method 2: Isatoic Anhydride Approach

  • Starting Material : Isatoic anhydrides

  • Reaction Conditions : Reaction with amines in ethanol, followed by cyclization with formaldehyde or aldehydes

  • Key Step : Formation of amide intermediates that undergo cyclization to form the quinazolinone core .

Table 1: Synthesis Conditions for Quinazolinone Derivatives

DerivativeReactantSolventTemperatureYieldKey Reference
2,3-DimethylMethylamineEthanolReflux82%
2-Methyl-3-pentylPentylamineEthanolReflux75%
3-Cyclohexyl-2-methylCyclohexylamineEthanolReflux68%

Catalyst-Free Cyclization

The synthesis of quinazolin-4(3H)-thione derivatives often proceeds via a catalyst-free pathway , optimized through solvent and temperature variability. For example, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with amines in ethanol under reflux facilitates nucleophilic attack, leading to ring closure .

Reduction Reactions

Quinazolinones can undergo reduction to form dihydroquinazolinones. For instance, lithium aluminum hydride (LiAlH₄) in benzene reduces 3-methyl-4(3H)-quinazolinone to 2,3-dihydro-3-methyl-4(1H)-quinazolinone . This suggests that thione analogs may undergo similar reductions, though specific data for 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione are not explicitly provided in the reviewed sources.

Nucleophilic Addition

The thione group (–S=) in the compound is reactive toward nucleophilic attack. While direct data is limited in the reviewed sources, analogous quinazolinones exhibit reactivity in:

  • Condensation Reactions : Reaction with aldehydes or ketones to form spiro derivatives .

  • Cycloadditions : Potential participation in [4+2] cycloadditions, as observed in related heterocycles .

Thione-Forming Reactions

The synthesis of quinazoline-2,4(1H,3H)-dithiones via CS₂ interception of indazol-3-ylidenes highlights the reactivity of sulfur-containing intermediates . This mechanism involves ring cleavage and subsequent cyclization, suggesting that thione derivatives may undergo similar transformations under specific conditions.

Table 2: Characterization Data for Quinazolinone Derivatives

Compound¹H-NMR δ (ppm)¹³C-NMR δ (ppm)HRMS [M+H]⁺Key Reference
2,3-Dimethyl7.96–7.94 (d)158.9 (C=O)199.1291
3-Cyclohexyl-2-methyl7.71–7.63 (dd)135.4 (Ar-C)333.2313
Spiroquinazolinone (4q)11.24 (s, thione)173.2 (C=O)442.1585

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves various methodologies that showcase its versatility. For instance, compounds derived from quinazoline frameworks have been synthesized using metal-free cyclization methods, yielding products with moderate to excellent efficiency . The structural characterization often employs techniques such as NMR spectroscopy, confirming the presence of thioamide groups which are critical for the biological activity of these compounds .

Anticancer Properties

Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer activities. For example, quinazoline derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in cancer cells . In vitro studies demonstrate that these compounds can induce cytotoxic effects on various cancer cell lines, with IC50 values often in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that quinazoline derivatives can demonstrate significant activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the quinazoline ring enhances this activity, making it a candidate for developing new antimicrobial agents .

Case Studies

  • Cytotoxic Evaluation : A study investigated the cytotoxic effects of various quinazoline derivatives, including this compound. The results indicated a noteworthy inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer drug .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of synthesized quinazoline derivatives, highlighting that modifications at specific positions significantly impacted their effectiveness against bacterial strains such as Bacillus cereus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Quinazoline-4(3H)-thione vs. Quinazoline-4(3H)-one

Replacing the oxygen atom in quinazolin-4(3H)-one with sulfur (to form the thione derivative) significantly enhances biological activity. For example:

  • Antiproliferative Activity : Conversion of quinazolin-4(3H)-one to its thione analog increased potency against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by 2–3-fold. The thione group improves membrane permeability and interaction with cellular thiols .
  • Antioxidant Activity : Thione derivatives exhibit superior radical scavenging due to the sulfur atom’s redox-active nature, as shown in DPPH and FRAP assays .

Table 1: Activity Comparison of Quinazoline-4(3H)-one and Thione Derivatives

Compound IC₅₀ (MCF-7, μM) Antioxidant Activity (DPPH, %)
Quinazolin-4(3H)-one 45.2 32%
Quinazoline-4(3H)-thione 18.7 78%

Data derived from

Substituent Effects on the Quinazoline Core

Variations in substituents at positions 2, 3, and 6 modulate activity:

  • Position 2 : A methyl group (as in the target compound) improves metabolic stability compared to bulkier substituents like phenyl or isopropyl, which may hinder target binding .
  • Position 3 : The p-tolyl group enhances lipophilicity and π-π stacking with aromatic residues in enzymes. Chloro or nitro substituents (e.g., 3-(4-chlorophenyl) analogs) increase photosynthesis inhibition but raise toxicity risks .
  • Position 6: Chlorination (e.g., 6-chloro derivatives) boosts photosynthesis-inhibiting activity by 40% compared to non-halogenated analogs .
Comparison with Non-Quinazoline Thiones

Other heterocyclic thiones, such as oxadiazole-thiones and triazolo-thiones, show distinct activity profiles:

  • Oxadiazole-thiones : Exhibit stronger antimicrobial activity (MIC = 2–8 μg/mL against S. aureus) but weaker cytotoxicity compared to quinazoline-thiones .
  • Triazolo-quinazoline-thiones : Demonstrate dual antioxidant and antiproliferative effects, though their synthesis is more complex .
Hybrid Derivatives

Hybridizing quinazoline-thiones with other pharmacophores enhances target specificity:

  • Isoxazole-Quinazoline Hybrids : Compound 5e (2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one) showed 85% inhibition in cyclooxygenase-2 (COX-2) assays, surpassing standalone quinazoline-thiones .
  • Oxadiazole-Quinazoline Hybrids: Derivatives like 6e and 6f (bearing morpholino/piperidine groups) displayed NMDA receptor inhibition, highlighting versatility in neurological applications .
Metabolic and Toxicological Profiles
  • Metabolism: The p-tolyl group in the target compound undergoes hepatic hydroxylation, analogous to methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), which forms epoxide intermediates .
  • Toxicity : The target compound’s LC₅₀ in brine shrimp (Artemia salina) is 12 μM, lower than chloro analogs (LC₅₀ = 5 μM), suggesting a safer profile .

Biological Activity

2-Methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a sulfur-containing heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

The molecular structure of this compound features a methyl group and a para-tolyl group attached to the quinazoline core, which may enhance its solubility and bioavailability compared to other similar compounds. The thione functional group (–S=) is significant as it can influence the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties . It has been shown to be effective against various bacterial strains, including some resistant types. A comparative study revealed that this compound demonstrated superior activity against Mycobacterium avium compared to standard antibiotics like isoniazid .

Compound Target Bacteria Activity
This compoundMycobacterium aviumHigher than isoniazid
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneM. kansasiiSignificant activity

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests showed that this compound exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic index .

Cell Line IC50 (µM) Comparison
HepG218.79Better than doxorubicin (IC50 8.55 µM)
MCF-713.46Comparable to doxorubicin (IC50 8.90 µM)

The biological activity of quinazoline derivatives, including this compound, is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, studies have indicated that quinazoline derivatives can act as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of various quinazoline derivatives against Mycobacterium avium. The results demonstrated that certain modifications in the quinazoline structure significantly enhanced antimicrobial activity, particularly in compounds containing thione groups .
  • Cytotoxicity Evaluation : In a series of experiments assessing the cytotoxic effects of quinazoline derivatives on cancer cell lines, this compound was found to induce apoptosis in HepG2 and MCF-7 cells, with mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous triazole-thiones are synthesized using nucleophilic substitution of hydrazine derivatives with CS₂ under reflux (ethanol, 8–12 h) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of reactants (1:1.5 molar ratio of hydrazine to CS₂). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) stretches. Compare experimental peaks with DFT-calculated vibrational frequencies (B3LYP/6-311G(d,p)) to confirm assignments .
  • NMR : 1^1H NMR detects methyl groups (δ 2.3–2.5 ppm for p-tolyl) and quinazoline protons (δ 7.5–8.5 ppm). 13^{13}C NMR confirms thione carbon (δ ~170 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, though crystallization may require slow evaporation in DMSO/water .

Q. What pharmacological activities are associated with this compound, and how are these evaluated?

  • Methodological Answer : Preliminary screening includes antimicrobial assays (e.g., broth microdilution for MIC against S. aureus or C. albicans) and anticancer activity via MTT assays (IC₅₀ values in cancer cell lines). For example, related triazole-thiones show IC₅₀ = 12–25 µM in MCF-7 cells . Structural analogs are docked into target proteins (e.g., fungal CYP51) using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or conformational flexibility. Perform DFT geometry optimization (B3LYP/6-311G(d,p)) in implicit solvent models (e.g., PCM for DMSO). Calculate chemical shifts with GIAO method and compare to experimental 1^1H/13^{13}C NMR. For IR, scale vibrational frequencies by 0.961–0.967 to match experimental values .

Q. What strategies improve the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the quinazoline C2 position to enhance antimicrobial potency .
  • Prodrug Design : Convert the thione (-C=S) to a thiol (-SH) for better membrane permeability, followed by enzymatic reactivation in target cells .
  • Hybrid Molecules : Link to pyridine or thiadiazole moieties to target multiple pathways (e.g., antifolate and kinase inhibition) .

Q. How does solvent polarity affect the tautomeric stability of this compound?

  • Methodological Answer : Thione-thiol tautomerism is solvent-dependent. Use UV-Vis (λmax shifts from 280 nm in hexane to 320 nm in DMSO) and 1^1H NMR (disappearance of thiol proton at δ 3.5 ppm in polar solvents) to track tautomer ratios. DFT calculations (Gibbs free energy difference) predict dominant tautomers; for example, thione form is favored in nonpolar solvents (ΔG < 2 kcal/mol) .

Q. How can researchers address contradictory biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., inoculum size in antimicrobial tests) or compound purity. Standardize protocols (CLSI guidelines for MIC assays) and validate purity via HPLC (>98%). Replicate studies under identical conditions and perform meta-analyses using tools like RevMan to identify outliers .

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